molecular formula C18H17NO2 B5118939 4-(4-Methylphenyl)spiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-3,5-dione

4-(4-Methylphenyl)spiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-3,5-dione

Cat. No.: B5118939
M. Wt: 279.3 g/mol
InChI Key: WVEUFKIBWKQDAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Methylphenyl)spiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1’-cyclopropane]-3,5-dione is a complex organic compound known for its unique spirocyclic structure. This compound is characterized by a spiro linkage between a cyclopropane ring and a tricyclic azabicyclo structure, which includes a 4-methylphenyl group. The presence of these structural features imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylphenyl)spiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1’-cyclopropane]-3,5-dione typically involves multiple steps. One common method includes the reaction of endic anhydride with amines to form amido acids, which are then converted to imides. The imides are subsequently reduced using lithium aluminum hydride to yield the desired spirocyclic compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylphenyl)spiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1’-cyclopropane]-3,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Monoperoxyphthalic acid is commonly used for oxidation reactions.

    Reduction: Lithium aluminum hydride is the reagent of choice for reduction reactions.

    Substitution: Electrophilic reagents like p-toluenesulfonyl chloride and m-tolyl isocyanate are used for substitution reactions.

Major Products Formed

    Oxidation: Epoxy derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the electrophilic reagent used.

Scientific Research Applications

4-(4-Methylphenyl)spiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1’-cyclopropane]-3,5-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Methylphenyl)spiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1’-cyclopropane]-3,5-dione involves its interaction with molecular targets through its spirocyclic structure. The compound can form stable complexes with various biological molecules, influencing their function and activity. The exact pathways and molecular targets are still under investigation, but its unique structure suggests potential for diverse biological interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Methylphenyl)spiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1’-cyclopropane]-3,5-dione is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical properties compared to its 3-methylphenyl analogs. This difference can influence the compound’s reactivity, stability, and interactions with other molecules.

Properties

IUPAC Name

4-(4-methylphenyl)spiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2/c1-10-2-4-11(5-3-10)19-16(20)14-12-6-7-13(15(14)17(19)21)18(12)8-9-18/h2-7,12-15H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVEUFKIBWKQDAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3C4C=CC(C3C2=O)C45CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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